molecular formula C13H13N3O2S B3233169 N-(6-(4-mercaptophenyl)pyridazin-3-yl)-2-methoxyacetamide CAS No. 1351652-58-8

N-(6-(4-mercaptophenyl)pyridazin-3-yl)-2-methoxyacetamide

Cat. No. B3233169
CAS RN: 1351652-58-8
M. Wt: 275.33
InChI Key: SDBRGOUAQYZNIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-(4-mercaptophenyl)pyridazin-3-yl)-2-methoxyacetamide, also known as MPA-N6, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. MPA-N6 is a small molecule that can be synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively in recent years.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-(4-mercaptophenyl)pyridazin-3-yl)-2-methoxyacetamide in lab experiments is its ability to selectively label cysteine-containing proteins. This allows for the study of specific proteins and their function in cells and tissues. Another advantage is its small size, which allows it to penetrate cells and tissues easily. However, one limitation of using this compound is its potential toxicity to cells and tissues, which can affect the results of experiments. Another limitation is the potential for non-specific labeling of proteins, which can lead to false results.

Future Directions

There are many future directions for the use of N-(6-(4-mercaptophenyl)pyridazin-3-yl)-2-methoxyacetamide in biochemical and physiological research. One direction is the development of new synthesis methods to improve the yield and purity of this compound. Another direction is the development of new labeling techniques that can improve the specificity and sensitivity of this compound labeling. Additionally, this compound can be used in combination with other labeling techniques to study protein-protein interactions and signaling pathways in cells and tissues. Finally, the use of this compound in vivo can be explored to study the function and localization of cysteine-containing proteins in animal models.

Scientific Research Applications

N-(6-(4-mercaptophenyl)pyridazin-3-yl)-2-methoxyacetamide has potential applications in biochemical and physiological research due to its ability to selectively label proteins containing cysteine residues. Cysteine is an amino acid that contains a thiol group, which can react with this compound to form a covalent bond. This allows this compound to be used as a tool for studying the function and localization of cysteine-containing proteins in cells and tissues. This compound has been used in a variety of research areas, including neuroscience, cancer biology, and immunology.

properties

IUPAC Name

2-methoxy-N-[6-(4-sulfanylphenyl)pyridazin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-18-8-13(17)14-12-7-6-11(15-16-12)9-2-4-10(19)5-3-9/h2-7,19H,8H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBRGOUAQYZNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=NN=C(C=C1)C2=CC=C(C=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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